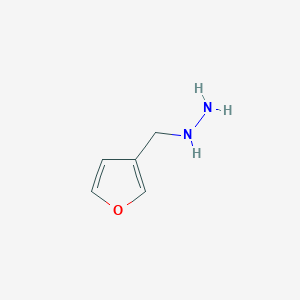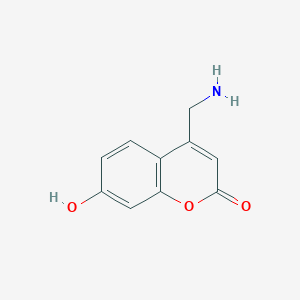
4-(aminomethyl)-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-7-hydroxy-2H-chromen-2-one is a compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities This compound features an aminomethyl group at the 4-position and a hydroxy group at the 7-position on the chromen-2-one scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of salicylaldehyde with malonic acid in the presence of a base to form 7-hydroxy-4-methylcoumarin. This intermediate can then be subjected to a Mannich reaction with formaldehyde and an amine to introduce the aminomethyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-(aminomethyl)-7-oxo-2H-chromen-2-one.
Reduction: Formation of 4-(aminomethyl)-7-hydroxy-2H-chromen-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(aminomethyl)-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-aminocoumarin: Similar structure but lacks the hydroxy group at the 7-position.
7-hydroxycoumarin: Similar structure but lacks the aminomethyl group at the 4-position.
4-(aminomethyl)benzoic acid: Contains an aminomethyl group but has a benzoic acid scaffold instead of a chromen-2-one scaffold.
Uniqueness
4-(aminomethyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of both the aminomethyl and hydroxy groups on the chromen-2-one scaffold. This unique combination of functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-(aminomethyl)-7-hydroxychromen-2-one |
InChI |
InChI=1S/C10H9NO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5,11H2 |
InChI Key |
HVMBPUABKRKNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


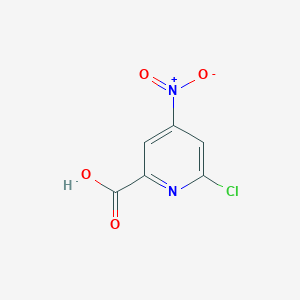
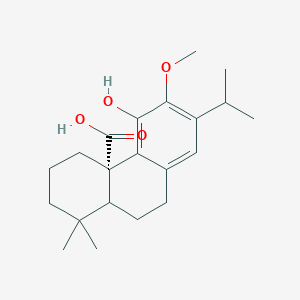
![2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B12435799.png)
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12435806.png)
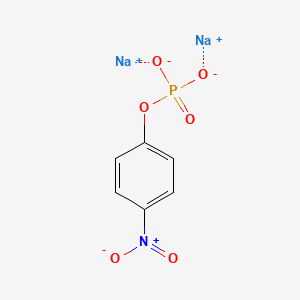
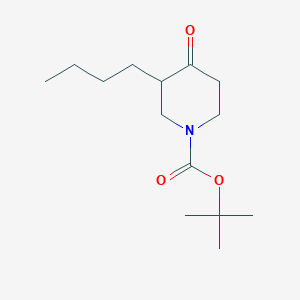
![1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine](/img/structure/B12435824.png)
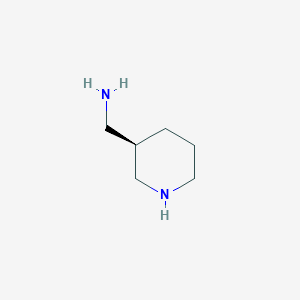
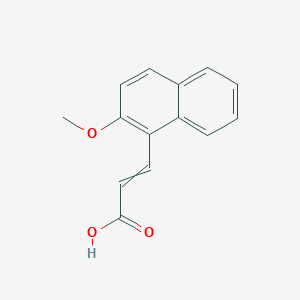

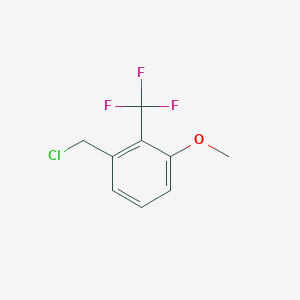

![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)
